
trans-3'-HydroxyCotininePerchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3’-HydroxyCotininePerchlorate: is a metabolite of nicotine, specifically a derivative of cotinine. It is formed in the body through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine. This compound is often used as a biomarker for nicotine exposure and metabolism, particularly in studies related to tobacco use and secondhand smoke exposure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-HydroxyCotininePerchlorate typically involves the hydroxylation of cotinine. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the hydroxylation .
Industrial Production Methods: In an industrial setting, the production of trans-3’-HydroxyCotininePerchlorate may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: trans-3’-HydroxyCotininePerchlorate can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cotinine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Cotinine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: trans-3’-HydroxyCotininePerchlorate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples .
Biology: In biological research, it serves as a biomarker for studying nicotine metabolism and the activity of the enzyme CYP2A6 .
Medicine: It is used in clinical studies to assess exposure to tobacco smoke and to phenotype individuals for CYP2A6 activity, which can influence the effectiveness of smoking cessation therapies .
Industry: In the tobacco industry, trans-3’-HydroxyCotininePerchlorate is used to monitor the levels of nicotine metabolites in products and to ensure compliance with regulatory standards .
作用機序
trans-3’-HydroxyCotininePerchlorate exerts its effects primarily through its role as a metabolite of nicotine. It is formed by the hydroxylation of cotinine, a process catalyzed by the enzyme CYP2A6. This hydroxylation increases the compound’s polarity, facilitating its excretion from the body. The ratio of trans-3’-HydroxyCotininePerchlorate to cotinine is used as a biomarker for nicotine metabolism and can provide insights into an individual’s metabolic rate and exposure to nicotine .
類似化合物との比較
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-HydroxyCotininePerchlorate.
Nicotine: The parent compound, which is metabolized to cotinine and subsequently to trans-3’-HydroxyCotininePerchlorate.
Nornicotine: Another metabolite of nicotine, formed through N-demethylation.
Uniqueness: trans-3’-HydroxyCotininePerchlorate is unique in its role as a specific biomarker for CYP2A6 activity. Its formation and excretion provide valuable information about an individual’s nicotine metabolism, which can be used in personalized medicine to tailor smoking cessation therapies .
特性
分子式 |
C10H13ClN2O6 |
|---|---|
分子量 |
292.67 g/mol |
IUPAC名 |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O2.ClHO4/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7;2-1(3,4)5/h2-4,6,8-9,13H,5H2,1H3;(H,2,3,4,5)/t8-,9+;/m0./s1 |
InChIキー |
WNWIDSNHAGLMDS-OULXEKPRSA-N |
異性体SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
正規SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




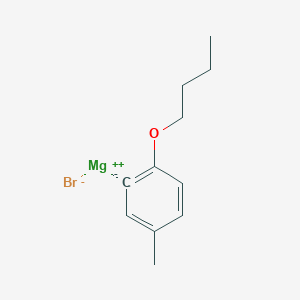

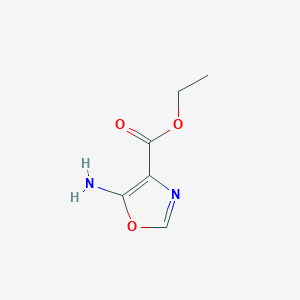
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

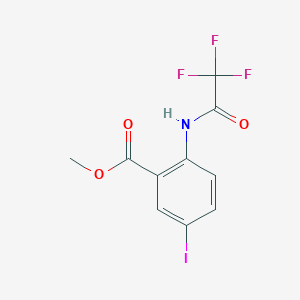
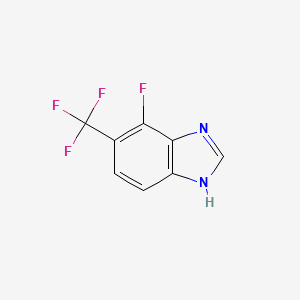
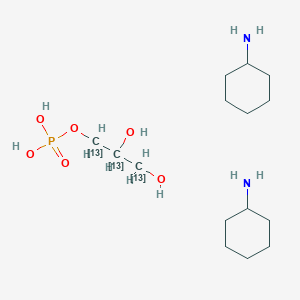
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
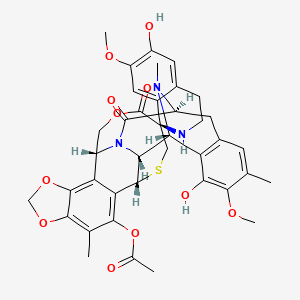
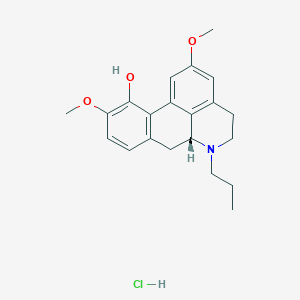
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
